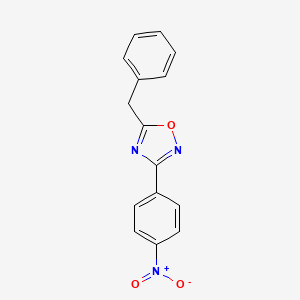

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZONGMVJXXWXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360523 | |

| Record name | 5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431908-57-5 | |

| Record name | 5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. This molecule is of interest to the scientific community due to the prevalence of the 1,2,4-oxadiazole core in medicinally active compounds.[1][2][3][4] The presence of the nitrobenzyl moiety further suggests potential applications in various therapeutic areas. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data.

Molecular Structure and Properties

This compound is a substituted 1,2,4-oxadiazole featuring a benzyl group at the 5-position and a 4-nitrophenyl group at the 3-position.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 431908-57-5 |

| Molecular Formula | C15H11N3O3 |

| Molecular Weight | 281.27 g/mol |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of p-nitrobenzamidoxime with phenylacetyl chloride. This method is adapted from the successful synthesis of the structurally similar compound, 5-phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.[5] The proposed reaction proceeds via an initial acylation of the amidoxime followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound.

Materials:

-

p-Nitrobenzamidoxime

-

Phenylacetyl chloride

-

Dioxane (anhydrous)

-

Boron trifluoride etherate (BF3·Et2O)

-

Standard laboratory glassware and reflux apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrobenzamidoxime (0.06 mol) and phenylacetyl chloride (0.06 mol) in 250 mL of anhydrous dioxane.

-

Heat the solution on a steam bath for one hour.

-

Add 2 mL of boron trifluoride etherate (BF3·Et2O) to the reaction mixture.

-

Reflux the resulting solution overnight.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold dioxane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. The following table summarizes the expected characterization data based on the analysis of structurally similar compounds.[6][7][8][9]

| Technique | Expected Observations |

| Melting Point | A sharp melting point is expected for a pure compound. |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3100 (Aromatic C-H str.), ~1600 (C=N str.), ~1520 & ~1350 (Asymmetric and symmetric NO₂ str.), ~1450 (Aromatic C=C str.), ~1050 (C-O-C str. of oxadiazole ring). |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ/ppm) | ~8.3 (d, 2H, Ar-H ortho to NO₂), ~8.1 (d, 2H, Ar-H meta to NO₂), ~7.4-7.2 (m, 5H, Phenyl-H of benzyl group), ~4.2 (s, 2H, -CH₂-). |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (CDCl₃, δ/ppm) | ~175 (C5 of oxadiazole), ~168 (C3 of oxadiazole), ~150 (C-NO₂), ~134 (Quaternary C of benzyl), ~130-127 (Aromatic carbons), ~32 (-CH₂-). |

| Mass Spectrometry (EI-MS, m/z) | 281 [M]⁺, fragments corresponding to the loss of NO₂, C₇H₇, and other characteristic fragments. |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of the target compound.

Potential Biological Significance

Derivatives of 1,3,4-oxadiazole, a related isomer, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The structural motifs present in this compound suggest that it may also possess interesting pharmacological activities, making it a valuable candidate for further investigation in drug discovery programs. The nitroaromatic group, in particular, is a common feature in various bioactive molecules.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their own investigations into this and related compounds.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jyoungpharm.org [jyoungpharm.org]

An In-Depth Technical Guide to 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Unveiling Its Chemical Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical properties of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Despite its commercial availability, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity remains largely unpublished in peer-reviewed literature. This document consolidates available information and provides a theoretical framework based on the known chemistry of the 1,2,4-oxadiazole scaffold. The guide also outlines general experimental protocols for the synthesis and characterization of analogous compounds, offering a foundational methodology for researchers investigating this specific molecule.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The title compound, this compound, incorporates a benzyl group at the 5-position and a 4-nitrophenyl group at the 3-position, suggesting potential for diverse biological interactions. However, a thorough investigation into its specific chemical and biological profile is currently lacking in public scientific databases.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 431908-57-5 | BOC Sciences |

| Molecular Formula | C₁₅H₁₁N₃O₃ | BOC Sciences |

| Molecular Weight | 281.27 g/mol | BOC Sciences |

| Appearance | (Not specified) | - |

| Melting Point | (Not specified) | - |

| Solubility | (Not specified) | - |

Table 1: Physicochemical Properties of this compound.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically proceeds through the condensation of an amidoxime with a carboxylic acid derivative.[1][2][3] For the synthesis of this compound, a plausible synthetic route would involve the reaction of 4-nitrobenzamidoxime with phenylacetic acid or one of its activated derivatives (e.g., acyl chloride, ester).

Below is a generalized experimental protocol for this type of transformation.

Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Materials:

-

Appropriate amidoxime (e.g., 4-nitrobenzamidoxime)

-

Appropriate carboxylic acid or derivative (e.g., phenylacetic acid, phenylacetyl chloride)

-

Coupling agent (if using a carboxylic acid), such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

Procedure:

-

Activation of the Carboxylic Acid (if applicable): To a solution of the carboxylic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent, add a base (1.2 eq) at 0 °C. Stir the mixture for 30 minutes.

-

Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole by heating the reaction mixture or by the addition of a dehydrating agent.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Reactivity

The 1,2,4-oxadiazole ring is generally stable but can undergo certain reactions. The nitrogen atoms are weakly basic. The ring is susceptible to nucleophilic attack, particularly at the C3 and C5 positions, especially if a good leaving group is present. The N-O bond is the weakest bond in the ring and can be cleaved under reductive conditions.

Spectroscopic Characterization (Predicted)

Without experimental data, the expected spectroscopic features for this compound can be predicted based on its structure.

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (around δ 8.0-8.5 ppm). - Aromatic protons of the benzyl group appearing as a multiplet in the region of δ 7.2-7.5 ppm. - A singlet for the methylene (-CH₂-) protons of the benzyl group around δ 4.0-4.5 ppm. |

| ¹³C NMR | - Signals for the two carbons of the oxadiazole ring in the downfield region (around δ 160-180 ppm). - Signals for the aromatic carbons of both the 4-nitrophenyl and benzyl groups. - A signal for the methylene carbon of the benzyl group. |

| IR Spectroscopy | - Characteristic C=N stretching vibration of the oxadiazole ring (around 1600-1650 cm⁻¹). - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹). - C-H stretching vibrations for the aromatic and methylene groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 281.08). - Fragmentation patterns corresponding to the loss of the nitro group, the benzyl group, and cleavage of the oxadiazole ring. |

Table 2: Predicted Spectroscopic Data for this compound.

Potential Biological Activity and Signaling Pathways (Theoretical)

Given the presence of the 1,2,4-oxadiazole core and the nitrophenyl moiety, this compound could be explored for various biological activities. Many nitrophenyl-containing compounds exhibit antimicrobial and anticancer properties. The 1,2,4-oxadiazole scaffold is a known pharmacophore in various drug discovery programs.

A hypothetical workflow for the initial biological evaluation of this compound is presented below.

Caption: A hypothetical workflow for the synthesis and biological evaluation of novel oxadiazole derivatives.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in medicinal chemistry. This technical guide has provided a theoretical framework for its chemical properties based on the known reactivity and characteristics of the 1,2,4-oxadiazole class of compounds. The immediate future direction for research on this compound should be the publication of a detailed synthetic protocol and complete spectroscopic characterization. Following this, a systematic biological evaluation is warranted to explore its potential as a therapeutic agent. The general methodologies and predictive data presented herein offer a starting point for researchers and drug development professionals interested in unlocking the potential of this and related 1,2,4-oxadiazole derivatives.

References

Navigating the Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide on a Promising Heterocyclic Scaffold

Disclaimer: This technical guide explores the biological activities of the 1,2,4-oxadiazole scaffold, with a focus on derivatives structurally related to 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . As of the latest literature review, no specific biological activity data for this compound has been published. The information presented herein is based on studies of analogous compounds and is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals on the potential of this chemical class.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. [1]This scaffold is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets, leading to a wide range of therapeutic effects. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. [1][2]The presence of a benzyl group at the 5-position and a nitrophenyl group at the 3-position, as in the case of this compound, suggests the potential for significant biological activity, warranting an in-depth exploration of its chemical neighborhood.

Synthesis of 1,2,4-Oxadiazole Derivatives

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry. A common and versatile method involves the cyclodehydration of O-acylamidoximes. This approach offers a straightforward route to a wide array of derivatives with diverse substitutions at the 3 and 5 positions of the oxadiazole ring.

Anticancer Activity of 1,2,4-Oxadiazole Derivatives

A significant body of research has focused on the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7, A549, DU145, MDA-MB-231 | 0.011 - 19.4 | [1] |

| 1,2,4-Oxadiazole-Sulfonamides | HCT-116 | 6.0 | [2] |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7, A-549, A375 | 0.68 - 1.56 | [2] |

| 1,2,4-Oxadiazole linked Imidazothiadiazoles | A375, MCF-7, ACHN | 0.11 - 2.98 | [3] |

| N-cyclo-hexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 | - | [4] |

Note: The above table presents a selection of reported anticancer activities for various 1,2,4-oxadiazole derivatives to illustrate the potential of this scaffold. The specific activities can vary significantly based on the nature and position of the substituents.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [1]This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for many 1,2,4-oxadiazole derivatives is still under investigation, several studies have pointed towards the modulation of key signaling pathways involved in cancer. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) and inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. [5] One study on an immunomodulatory 1,2,4-oxadiazole derivative highlighted its ability to polarize macrophages towards an M1 (anti-tumoral) phenotype. [4][6]This suggests that some compounds in this class may exert their anticancer effects not only through direct cytotoxicity but also by modulating the tumor microenvironment.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed significant potential, particularly in the realm of oncology. While the specific biological profile of This compound remains to be elucidated, the collective data on structurally related compounds strongly suggests that it warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific molecule and its close analogs. Elucidating its mechanism of action, identifying its molecular targets, and assessing its in vivo efficacy and safety profile will be crucial steps in determining its potential as a future therapeutic candidate. The insights gained from such studies will not only shed light on this particular compound but also contribute to the broader understanding and development of 1,2,4-oxadiazole-based therapeutics.

References

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the mechanism of action, biological targets, or quantitative pharmacological data for 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole have been identified. The compound is commercially available for research purposes, yet its biological activities remain uncharacterized in the public domain.

This technical guide, therefore, addresses the broader context of the 1,2,4-oxadiazole and structurally related 1,3,4-oxadiazole scaffolds, which have been extensively investigated for their therapeutic potential. By examining the activities of derivatives bearing similar benzyl and nitrophenyl moieties, we can infer potential avenues of investigation for the title compound.

The Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4- and 1,3,4-isomers are prominent in medicinal chemistry due to their favorable physicochemical properties and ability to engage in various biological interactions. These scaffolds are often considered bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic profiles.

Derivatives of both 1,2,4- and 1,3,4-oxadiazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Potential Therapeutic Applications Based on Structural Analogs

Given the presence of the benzyl and 4-nitrophenyl groups in the title compound, we can explore the known activities of structurally analogous oxadiazole derivatives.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit potent anticancer activities through diverse mechanisms. For instance, compounds incorporating a nitrophenyl group have been investigated as cytotoxic agents. One study on 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole demonstrated significant potency against various cancer cell lines, including breast, stomach, and liver cancer.[1] This activity was linked to the inhibition of human thymidylate synthase.[1]

Furthermore, benzyl-substituted 1,3,4-oxadiazoles have also shown promise as anticancer agents. A series of substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides were evaluated for their inhibitory activity against human alkaline phosphatase (ALP), an enzyme implicated in cancer progression.[1] One derivative, 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl) phenyl)acetamide, displayed potent anticancer activity with a low micromolar IC50 value.[1]

A recent study published in April 2024 explored the antiproliferative activity of 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, a close structural isomer of the title compound.[2] This highlights the ongoing interest in the anticancer potential of molecules with this combination of functional groups.

The proposed mechanisms of anticancer action for various oxadiazole derivatives are multifaceted and can involve:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase, alkaline phosphatase, and various kinases.[1]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through pathways like the p53-mediated intrinsic pathway.

-

Telomerase Inhibition: Inhibiting the enzyme telomerase, which is essential for maintaining telomere length and enabling replicative immortality in cancer cells.

Logical Relationship of Potential Anticancer Mechanisms

Caption: Potential anticancer mechanisms of action for oxadiazole derivatives.

Enzyme Inhibition

Beyond cancer-related enzymes, oxadiazole derivatives have been identified as inhibitors of various other enzymes. For example, S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown prominent activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[3] Derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide have also been screened against these cholinesterases, as well as lipoxygenase, an enzyme involved in inflammation.[4]

Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a common feature in compounds designed for anti-inflammatory activity.[5][6][7] For instance, certain 1,3,4-oxadiazole derivatives have demonstrated good anti-inflammatory responses in carrageenan-induced rat paw edema models.[5][8] The mechanism often involves the inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Future Directions

The absence of specific data on this compound presents a clear research gap. Future investigations should focus on:

-

In vitro Screening: Evaluating the compound against a panel of cancer cell lines from different tissues to determine its cytotoxic potential.

-

Enzyme Inhibition Assays: Screening against a broad range of enzymes, including kinases, cholinesterases, and inflammatory enzymes, to identify potential molecular targets.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying signaling pathways and molecular interactions. This would involve techniques such as Western blotting, flow cytometry, and molecular docking studies.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related oxadiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzyl and nitrophenyl moieties suggests that its biological activities could lie in the realms of anticancer, enzyme inhibition, or anti-inflammatory effects. Further experimental studies are imperative to uncover the pharmacological profile of this enigmatic compound.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. thaiscience.info [thaiscience.info]

- 8. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1,2,4-Oxadiazoles: A Technical Guide from Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug discovery. Its significance lies in its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis, from its initial discovery to the sophisticated methods employed today. Detailed experimental protocols for key reactions, a comparative analysis of various methodologies through quantitative data, and visualizations of synthetic pathways are presented to equip researchers with the knowledge to effectively synthesize these valuable heterocyclic scaffolds.

A Historical Perspective: The Genesis of 1,2,4-Oxadiazole Synthesis

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by German chemists Ferdinand Tiemann and P. Krüger. Their pioneering work, however, led to an initial misidentification of the structure as an "azoxime" or "furo[ab1]diazole". It took nearly eight decades for the true potential of this heterocycle to be recognized, spurred by investigations into its photochemical rearrangements. Over the last four decades, the 1,2,4-oxadiazole nucleus has been the subject of extensive research, leading to the development of a vast library of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.

The classical and still widely referenced methods for constructing the 1,2,4-oxadiazole ring are the reaction of amidoximes with acylating agents, as originally reported by Tiemann and Krüger, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. These foundational methods have served as the bedrock for the development of a plethora of modern, more efficient synthetic protocols.

Figure 1: A timeline highlighting the key milestones in the history of 1,2,4-oxadiazole synthesis.

Classical Synthetic Methodologies

The two primary classical routes to 1,2,4-oxadiazoles are the Tiemann and Krüger synthesis and the 1,3-dipolar cycloaddition.

The Tiemann and Krüger Synthesis: Acylation of Amidoximes

The pioneering method for 1,2,4-oxadiazole synthesis involves the reaction of an amidoxime with an acyl chloride. This reaction proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. While historically significant, this method often suffers from drawbacks such as the need for harsh reaction conditions, extended reaction times (6-12 hours), and challenging purification processes due to the formation of byproducts.

An In-depth Technical Guide to the Spectroscopic Data of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a common and effective synthetic protocol and presents predicted spectroscopic data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of 1,2,4-oxadiazole derivatives.

Synthesis of this compound

A prevalent and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime, which is formed from the reaction of an amidoxime with a carboxylic acid or its derivative. For the synthesis of this compound, the logical precursors are 4-nitrobenzamidoxime and phenylacetic acid.

Experimental Protocol: Synthesis via Amidoxime and Carboxylic Acid

This protocol is adapted from established methods for the synthesis of 1,2,4-oxadiazoles.

Materials:

-

4-nitrobenzamidoxime

-

Phenylacetic acid

-

1,1'-Carbonyldiimidazole (CDI) or another suitable coupling agent (e.g., EDC, DCC)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) if starting from an acid chloride.

Procedure:

-

Activation of Phenylacetic Acid: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours to form the corresponding acylimidazole intermediate.

-

Reaction with Amidoxime: To the activated phenylacetic acid solution, add 4-nitrobenzamidoxime (1.0 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The cyclization can take several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The predictions are based on the known chemical shifts and fragmentation patterns of the constituent functional groups and the 1,2,4-oxadiazole core.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | H-3', H-5' (Aromatic) |

| ~8.15 | d | 2H | H-2', H-6' (Aromatic) |

| ~7.40 - 7.25 | m | 5H | Phenyl group (benzyl) |

| ~4.20 | s | 2H | -CH₂- (benzyl) |

-

Rationale: The protons on the 4-nitrophenyl ring are expected to appear as two doublets in the downfield region due to the strong electron-withdrawing effect of the nitro group and the oxadiazole ring. The protons of the phenyl group of the benzyl moiety will likely appear as a multiplet in the typical aromatic region. The benzylic protons should appear as a singlet.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C5 (Oxadiazole) |

| ~168 | C3 (Oxadiazole) |

| ~150 | C-NO₂ (Aromatic) |

| ~135 | Quaternary C (Phenyl of benzyl) |

| ~130 | Quaternary C (Nitrophenyl) |

| ~129.5 | CH (Phenyl of benzyl) |

| ~129.0 | CH (Phenyl of benzyl) |

| ~128.0 | CH (Nitrophenyl) |

| ~127.5 | CH (Phenyl of benzyl) |

| ~124.0 | CH (Nitrophenyl) |

| ~35 | -CH₂- (benzyl) |

-

Rationale: The two carbons of the 1,2,4-oxadiazole ring are expected to be significantly deshielded and appear at the downfield end of the spectrum. The aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded. The benzylic carbon will be found in the aliphatic region.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 281 | [M]⁺ (Molecular Ion) |

| 162 | [M - C₇H₅NO]⁺ |

| 146 | [M - C₇H₅N₂O₂]⁺ |

| 116 | [C₈H₅N₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

-

Rationale: The molecular ion peak is expected at m/z 281, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the cleavage of the benzyl group to form the stable tropylium ion (m/z 91) and various cleavages of the oxadiazole ring and the nitrophenyl group.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Data (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1610, 1580, 1495 | Strong | C=C and C=N stretching (Aromatic and Oxadiazole) |

| ~1520, 1345 | Strong | Asymmetric and Symmetric NO₂ stretch |

| ~1200 - 1000 | Medium | C-O and N-O stretching |

-

Rationale: The IR spectrum is expected to show characteristic peaks for the aromatic C-H stretching, the aliphatic C-H stretching of the benzyl group, and strong absorptions for the C=C and C=N bonds within the aromatic and oxadiazole rings. The most prominent peaks will likely be the strong, characteristic absorptions for the asymmetric and symmetric stretching of the nitro group.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not extensively documented, 1,2,4-oxadiazole derivatives are known to be of interest in drug discovery due to their bioisosteric relationship with amides and esters. They are investigated for a variety of biological activities. The logical relationship for the characterization of this compound is outlined below.

Caption: Logical workflow for the characterization of the target compound.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for this compound. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.

Potential Therapeutic Targets of 1,2,4-Oxadiazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This five-membered heterocyclic ring, a bioisosteric equivalent of ester and amide functionalities, offers improved metabolic stability, a key feature in modern drug design. Derivatives of 1,2,4-oxadiazole have been identified as potent modulators of various enzyme classes, receptors, and signaling pathways, positioning them as promising candidates for the treatment of a diverse range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of 1,2,4-oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the advancement of drug discovery and development efforts.

Key Therapeutic Areas and Targets

The therapeutic potential of 1,2,4-oxadiazole derivatives spans multiple disease areas, with significant research focused on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.

Anticancer Activity

1,2,4-Oxadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Enzyme Inhibition:

A primary strategy in the development of 1,2,4-oxadiazole-based anticancer agents is the inhibition of enzymes that are overexpressed or hyperactivated in cancer cells.

-

Kinases: These enzymes are central to cell signaling and are major targets in oncology. 1,2,4-Oxadiazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[2][3]

-

Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are critical targets for cancer therapy. Certain 1,2,4-oxadiazole derivatives have shown potent HDAC inhibitory activity.[2]

-

Carbonic Anhydrase IX (CAIX): This enzyme is involved in pH regulation in the tumor microenvironment and is a target for inhibiting tumor progression.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 7a | MCF-7 (Breast) | MTT | <10 | [5] |

| 7b | MCF-7 (Breast) | MTT | <10 | [5] |

| 7e | MCF-7 (Breast) | MTT | 8-13 | [5] |

| 7m | MCF-7 (Breast) | MTT | <10 | [5] |

| 15a | MCF-7 (Breast) | MTT | 2.5 ± 0.35 | [6] |

| 15b | MCF-7 (Breast) | MTT | 1.85 ± 0.28 | [6] |

| 15a | MDA-MB-231 (Breast) | MTT | 4.88 ± 1.74 | [6] |

| 15b | MDA-MB-231 (Breast) | MTT | 2.27 ± 0.73 | [6] |

| 43a | MCF-7 (Breast) | MTT | 1.76 ± 0.08 | [6] |

| 43b | MCF-7 (Breast) | MTT | 1.18 ± 0.04 | [6] |

| 43a | MDA-MB-231 (Breast) | MTT | 0.59 ± 0.02 | [6] |

| 43b | MDA-MB-231 (Breast) | MTT | 3.59 ± 0.2 | [6] |

| 44b | MDA-MB-231 (Breast) | MTT | 1.24 ± 0.06 | [6] |

| 44d | MDA-MB-231 (Breast) | MTT | 1.16 ± 0.04 | [6] |

| SP04 | PC-3 (Prostate) | MTT | 0.238 | [7] |

| 10c | HCT116 (Colon) | MTT | 1.82 - 5.55 | [8] |

| 10c | HepG-2 (Liver) | MTT | 1.82 - 5.55 | [8] |

| 10c | MCF-7 (Breast) | MTT | 1.82 - 5.55 | [8] |

| 5a | HepG-2 (Liver) | MTT | - | [8] |

| 10b | HepG-2 (Liver) | MTT | - | [8] |

Quantitative Data on Enzyme Inhibition

The inhibitory potential of 1,2,4-oxadiazole derivatives against key anticancer enzyme targets is presented below.

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| 7a | EGFR (Wild-Type) | Luminescence-based | <10 | [9] |

| 7b | EGFR (Wild-Type) | Luminescence-based | <10 | [9] |

| 7m | EGFR (Wild-Type) | Luminescence-based | <10 | [9] |

| 7a | EGFR (T790M Mutant) | Luminescence-based | <10 | [9] |

| 5a | EGFR-TK | ELISA-based | 0.09 | [8] |

| 10b | EGFR-TK | ELISA-based | 0.16 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 1,2,4-Oxadiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of the NF-κB signaling pathway.[10]

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Some 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[6][10]

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's disease are characterized by neuronal loss and cognitive decline. 1,2,4-Oxadiazole derivatives have shown promise as neuroprotective agents through various mechanisms.

Enzyme Inhibition:

-

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against these enzymes.[2][11]

Nrf2 Signaling Pathway Activation:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress. Some 1,2,4-oxadiazole derivatives have been identified as activators of this pathway, which can protect neuronal cells from oxidative damage.[12][13] Recent studies have shown that these derivatives can upregulate Nrf2 by binding to Rpn6, a subunit of the 26S proteasome, thereby blocking the degradation of ubiquitinated Nrf2.[14]

Caption: Activation of the Nrf2 signaling pathway by 1,2,4-oxadiazole derivatives.

Quantitative Data on Neuroprotective Activity

The following table summarizes the inhibitory activity of selected 1,2,4-oxadiazole derivatives against cholinesterases.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 1b | AChE | 0.00098 - 0.07920 | [11] |

| 2a-c | AChE | 0.00098 - 0.07920 | [11] |

| 3b | AChE | 0.00098 - 0.07920 | [11] |

| 4a-c | AChE | 0.00098 - 0.07920 | [11] |

| 5a-c | AChE | 0.00098 - 0.07920 | [11] |

| 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | AChE | 0.0158 - 0.121 | [15] |

| 6n | BuChE | 5.07 | [16] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 1,2,4-Oxadiazole derivatives have demonstrated activity against a range of bacteria and fungi.[1]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 51a | S. aureus ATCC29213 | 2 | [17] |

| 52a | S. aureus ATCC29213 | 2 | [17] |

| OZE-I | S. aureus | 4 - 16 | |

| OZE-II | S. aureus | 4 - 16 | |

| 4a | MRSA | 62 | |

| 4b | MRSA | 62 | |

| 4c | MRSA | 62 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. This section provides protocols for key experiments cited in the evaluation of 1,2,4-oxadiazole derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare stock solutions of the synthesized 1,2,4-oxadiazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[5][17]

-

MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Steps:

-

Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1]

-

Serial Dilution: Prepare a stock solution of the 1,2,4-oxadiazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.[1]

-

Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used animal model to screen for acute anti-inflammatory activity.

Detailed Steps:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the 1,2,4-oxadiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[2]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[2]

Conclusion

The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated significant activity against a multitude of biological targets implicated in a wide range of diseases. This technical guide has provided a consolidated overview of these targets, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the mechanisms of action and to guide future research efforts. As our understanding of the structure-activity relationships of 1,2,4-oxadiazole derivatives continues to grow, so too will the potential for the development of new and effective therapies for some of the most challenging medical conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a comprehensive in vitro evaluation strategy for 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as OXD-BNP), a representative member of this class. The following sections detail the experimental protocols for assessing its cytotoxic effects against relevant cancer cell lines, its potential to induce apoptosis, and its inhibitory activity against a key enzymatic target.

Data Presentation

Cytotoxicity Screening

The primary assessment of an anticancer agent's potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this screening.

Table 1: Cytotoxicity of OXD-BNP against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |

| HepG2 | Hepatocellular Carcinoma | 22.5 ± 2.1 |

| HCT116 | Colorectal Carcinoma | 18.3 ± 1.9 |

| A549 | Lung Carcinoma | 25.1 ± 2.5 |

| Doxorubicin (Control) | - | 0.8 ± 0.1 |

Data are hypothetical and for illustrative purposes.

Enzyme Inhibition Assay

Many small molecule anticancer agents function by inhibiting specific enzymes crucial for cancer cell survival and proliferation. For the purpose of this guide, a representative kinase inhibition assay is presented.

Table 2: Kinase Inhibitory Activity of OXD-BNP

| Kinase Target | IC₅₀ (µM) ± SD | Staurosporine (Control) |

| Representative Kinase | 10.2 ± 0.9 | 0.015 ± 0.002 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, HepG2, HCT116, and A549) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of OXD-BNP (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in a 6-well plate and treat with OXD-BNP at its IC₅₀ concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Kinase Inhibition Assay

A generic in vitro kinase assay protocol is described below.

-

Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in a kinase buffer.

-

Add varying concentrations of OXD-BNP to the reaction mixture.

-

Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro evaluation of OXD-BNP.

Signaling Pathway

Caption: Proposed mechanism of action via the intrinsic apoptosis pathway.

Preliminary Screening of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Bioactivity: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary screening of the potential bioactivity of the novel heterocyclic compound, 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related 1,2,4-oxadiazole derivatives to forecast its likely biological activities, with a primary focus on its potential as an anticancer agent. This guide outlines detailed experimental protocols for in vitro screening, presents hypothetical quantitative data based on analogous compounds, and explores potential signaling pathways that may be modulated by this class of molecules. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, specifically the presence of a benzyl group at the 5-position and a 4-nitrophenyl moiety at the 3-position, suggest a strong potential for significant biological effects. The nitroaromatic substituent, in particular, is known to influence the electronic and lipophilic properties of molecules, often enhancing their therapeutic efficacy.

This guide will explore the anticipated bioactivity of this compound, drawing parallels from published data on analogous compounds. The primary focus will be on its potential as a cytotoxic agent against various cancer cell lines. Detailed methodologies for preliminary in vitro screening are provided to facilitate further research and validation.

Predicted Bioactivity and Rationale

Based on the analysis of structurally similar 3,5-disubstituted-1,2,4-oxadiazoles, the primary anticipated bioactivity for this compound is anticancer activity .

Rationale:

-

1,2,4-Oxadiazole Core: This heterocyclic system is a well-established pharmacophore in the design of anticancer agents.[1] Its derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2]

-

3-(4-Nitrophenyl) Substituent: The presence of a nitro group on the phenyl ring is often associated with enhanced antitumor activity. This is potentially due to mechanisms such as the induction of oxidative stress within cancer cells or the inhibition of key cellular signaling pathways.

-

5-Benzyl Substituent: While the direct contribution of the benzyl group requires experimental validation, aryl substitutions at this position are common in bioactive 1,2,4-oxadiazole derivatives and can influence the molecule's interaction with biological targets.

Quantitative Data for Structurally Related Compounds

To provide a preliminary indication of the potential potency of this compound, the following table summarizes the in vitro anticancer activity (IC50 values) of structurally analogous 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against various human cancer cell lines. It is important to note that these are not data for the title compound but for related structures, and serve as a basis for inferring potential efficacy.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [3] |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | [3] | ||

| HepG2 (Liver) | 18.3 ± 1.4 | [3] | ||

| Analog 2 | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung) | <0.14 | [4] |

| Analog 3 | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 (Lung) | 1.59 | [4] |

| Analog 4 | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | A549 (Lung) | 1.80 | [4] |

| Analog 5 | 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Reduces viability | [5] |

| Analog 6 | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 (Liver) | 27.5 | [6] |

Note: The data presented is for analogous compounds and should be used as a reference for potential activity ranges. Experimental validation for this compound is required.

Experimental Protocols

The following protocols are recommended for the preliminary in vitro screening of this compound's anticancer activity.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.

4.1.1. Materials and Reagents

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

96-well microplates

-

Microplate reader

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Cell Seeding: Culture the chosen cancer cell lines in their respective complete growth medium. Once confluent, harvest the cells using Trypsin-EDTA, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate the plates for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare a series of dilutions of this compound in the complete growth medium. Remove the old medium from the cell plates and add the compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound dilution) and a blank (medium only). Incubate the plates for 48 to 72 hours.[1]

-

MTT Addition and Incubation: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways

Several signaling pathways are commonly dysregulated in cancer and are potential targets for anticancer agents. Based on the activity of related oxadiazole derivatives, this compound may exert its cytotoxic effects by modulating one or more of the following pathways:

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers. Some 1,2,4-oxadiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[1]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[6][8] Its aberrant activation is linked to the progression of several human malignancies.[6][8] Some oxadiazole derivatives have been reported to inhibit the NF-κB pathway, leading to apoptosis in cancer cells.[6][8]

Conclusion

While experimental data on this compound is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests its potential as a novel anticancer agent. The presence of the 1,2,4-oxadiazole core and the 4-nitrophenyl substituent are key indicators of this predicted bioactivity. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating a thorough investigation into the therapeutic promise of this compound. Further in vitro and subsequent in vivo studies are warranted to validate these predictions and to fully elucidate the mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles [dspace.bits-pilani.ac.in:8080]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1,2,4-Oxadiazole Compounds: A Technical Guide

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry as it is considered a bioisostere of amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives across various therapeutic areas, details common experimental protocols for their synthesis and biological evaluation, and visualizes key concepts through structured diagrams.

Core Structure and General Synthesis

The 1,2,4-oxadiazole ring is typically substituted at the C3 and C5 positions. The nature of these substituents (R1 and R2) is crucial in determining the compound's biological activity and target specificity.

A prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its derivatives. This common synthetic route is outlined below.

Structure-Activity Relationships in Key Therapeutic Areas

The versatility of the 1,2,4-oxadiazole scaffold has been exploited in the development of agents for a wide range of diseases. The following sections summarize the SAR for several key areas.

Antibacterial Agents

1,2,4-oxadiazoles have emerged as a novel class of antibiotics, particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] These compounds often target penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[2]

General SAR Observations:

-

Aromatic Rings: The presence of multiple aromatic rings is a common feature. A typical structure can be described as having four rings (A, B, C, and D).[1]

-

Hydrogen Bond Donor: A hydrogen-bond donor in one of the rings (designated as the A ring) is often necessary for antibacterial activity.[1] Phenol and aniline moieties are well-tolerated.[1]

-

Hydrophobic Substituents: Hydrophobic groups, especially halogens, on other rings (e.g., the D ring) are generally well-tolerated and can enhance activity.[3]

-

Indole Moiety: The replacement of a pyrazole with an indole group has been shown to broaden the spectrum of activity against Gram-positive organisms.[4]

Table 1: SAR of 1,2,4-Oxadiazole Antibacterial Agents

| Compound Ref. | R1 (at C3) | R2 (at C5) | Target Organism | Activity (MIC, µg/mL) |

| 1a [1] | 4-chloropyrazole containing moiety | Biphenyl ether moiety | S. aureus ATCC29213 | ≤8 |

| 52 [2] | Varies | Varies | S. aureus | Potent |

| 53 [2] | Varies | Varies | S. aureus | Potent |

| 58 [4] | Indol-5-yl containing moiety | 4-trifluoromethylphenyl | S. aureus ATCC | 4 |

Anticancer Agents

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis via caspase-3 activation and inhibition of key enzymes in cancer progression.[5][6]

General SAR Observations:

-

Substitution Pattern: The substitution pattern on the aryl rings at the C3 and C5 positions of the oxadiazole core is a key determinant of cytotoxic activity.

-

Specific Moieties: The linkage of the 1,2,4-oxadiazole ring to other heterocyclic systems, such as imidazopyrazine, has yielded compounds with potent activity against various cancer cell lines.[6]

-

Caspase-3 Activation: For caspase-3 activators, the nature and position of substituents on the 3-Aryl and 5-Aryl rings influence the potency.[5]

Table 2: SAR of 1,2,4-Oxadiazole Anticancer Agents

| Compound Ref. | R1 (at C3) | R2 (at C5) | Cancer Cell Line | Activity (IC50, µM) |

| 10b [6] | Imidazopyrazine moiety | 4-chlorophenyl | MCF-7 (breast) | 0.68 |

| 10c [6] | Imidazopyrazine moiety | 4-methoxyphenyl | A-375 (melanoma) | 0.34 |

| 10f [6] | Imidazopyrazine moiety | 2,4-dichlorophenyl | A-549 (lung) | 0.55 |

| 10i [6] | Imidazopyrazine moiety | 3,4,5-trimethoxyphenyl | MCF-7 (breast) | 0.22 |

| 21 [7] | (E)-styryl | 3,4,5-trimethoxyphenyl | Leukemia cell lines | 5.5 - 13.2 |

Anti-Alzheimer's Agents

1,2,4-oxadiazoles have been investigated as multi-target agents for Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8]

General SAR Observations:

-

AChE Inhibition: Specific derivatives have shown excellent inhibitory activity against AChE, with potencies greater than the standard drug donepezil.[8]

-

Multi-target Activity: Some compounds also exhibit antioxidant properties and inhibitory activity against monoamine oxidase-B (MAO-B), making them promising multi-target candidates.[8]

Table 3: SAR of 1,2,4-Oxadiazole Anti-Alzheimer's Agents

| Compound Ref. | R1 (at C3) | R2 (at C5) | Target Enzyme | Activity (IC50, µM) |

| 2c [8] | Varies | Varies | AChE | 0.0158 - 0.121 |

| 3a [8] | Varies | Varies | AChE | 0.0158 - 0.121 |

| 4b [8] | Varies | Varies | BuChE | 11.50 |

| 13b [8] | Varies | Varies | BuChE | 15.0 |

Antiviral Agents

Recently, 1,2,4-oxadiazole derivatives have been explored as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2, which is crucial for viral replication.[9][10]

General SAR Observations:

-

Bioisosteric Replacement: The 1,2,4-oxadiazole ring can act as a bioisostere for the amide bond in known PLpro inhibitors, leading to improved drug-like properties.

-

Aryl Carboxylic Acid Moiety: The introduction of an aryl carboxylic acid moiety can enhance enzymatic inhibition, affinity, and deubiquitination capacity towards PLpro.[9]

Table 4: SAR of 1,2,4-Oxadiazole Antiviral Agents (PLpro Inhibitors)

| Compound Ref. | R1 (at C3) | R2 (at C5) | Target | Activity (IC50, µM) | Antiviral Activity (EC50, µM) |

| 13f [9] | Naphthalene derivative | Aryl carboxylic acid | SARS-CoV-2 PLpro | 1.8 | 5.4 |

| 26r [9] | Naphthalene derivative | Aryl carboxylic acid | SARS-CoV-2 PLpro | 1.0 | 4.3 |

Experimental Protocols

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol describes a common one-pot synthesis from an amidoxime and a carboxylic acid derivative.

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq) or Carboxylic Acid

-

Pyridine or another suitable base/solvent

-

Dichloromethane or Ethyl Acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in a suitable solvent (e.g., pyridine) at 0 °C, add the substituted acyl chloride dropwise. If using a carboxylic acid, a coupling agent such as EDC or DCC is required.

-

Allow the reaction mixture to warm to room temperature and then stir for a specified time, which can range from a few hours to overnight. Heating may be required.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a separatory funnel containing an organic solvent (e.g., dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

1,2,4-oxadiazole compounds dissolved in DMSO

-

Bacterial culture (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A-549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

1,2,4-oxadiazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of 1,2,4-oxadiazole derivatives against a specific enzyme. The example of acetylcholinesterase (AChE) is used for illustration.

Materials:

-

Enzyme (e.g., AChE)

-

Substrate (e.g., acetylthiocholine iodide, ATCI)

-

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

1,2,4-oxadiazole inhibitor compounds

-

Buffer solution (e.g., phosphate buffer)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, chromogenic reagent, and inhibitor in the appropriate buffer.

-

In a 96-well plate, add the buffer, inhibitor at various concentrations, and the chromogenic reagent (DTNB).

-

Add the enzyme solution to each well and pre-incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-